CrSiO Delivers 6×–60× Higher Sheet Resistance Than NiCr or TaN, Enabling Kilo-Ohm to Mega-Ohm Resistors
Thin-film CrSiO cermet resistors exhibit a sheet resistance range of 500 Ω/□ to 3,000 Ω/□ as deposited [1]. In contrast, the most widely used thin-film resistor material, NiCr (Ni₈₀Cr₂₀), is limited to a sheet resistance range of 50 to 300 Ω/□ [2]. TaN similarly falls in the 100–500 Ω/□ range. This means CrSiO provides a minimum 6× higher sheet resistance at the lower bound and up to 60× higher at the upper bound compared to NiCr. For a given resistor geometry, this translates directly into higher resistance values without requiring impractically long serpentine structures, which would increase parasitic capacitance and chip area. Flash-evaporated CrSiO resistors can further extend the achievable resistance range from approximately 100 Ω up to 10 MΩ in a single device format [3].
| Evidence Dimension | Sheet resistance range (Ω/□) |
|---|---|
| Target Compound Data | 500–3,000 Ω/□ (sputtered/evaporated Cr-SiO cermet); extends to 10 MΩ absolute resistance (flash-evaporated cylindrical resistors) |
| Comparator Or Baseline | NiCr: 50–300 Ω/□; TaN: ~100–500 Ω/□; CrSi₂: ~1,400 μΩ·cm bulk resistivity (~140 Ω/□ for 100 nm film) |
| Quantified Difference | 6×–60× higher sheet resistance than NiCr; approximately 3×–30× higher than TaN |
| Conditions | Vacuum-evaporated or RF/DC magnetron-sputtered films; flash evaporation of 70:30 wt% Cr:SiO powder onto ceramic or glass substrates; as-deposited or annealed states |
Why This Matters
Procurement of a CrSiO sputtering target or evaporation source material is the only path to fabricating precision thin-film resistors in the kΩ–MΩ range without resorting to impractically long, parasitic-prone serpentine layouts or moving to thick-film technology with inferior TCR and stability.
- [1] 科普中国 (China Science Communication). 金属陶瓷电阻薄膜材料 (Cermet Resistive Thin Film Materials). 2018. States Cr-SiO sheet resistance 500–3,000 Ω/□, TCR <100 ppm/°C. https://cloud.kepuchina.cn/ View Source
- [2] US Patent 4,414,274. Thin film electrical resistors. Hieber, K., et al. Filed by Siemens AG. Published 1983. Specifies NiCr sheet resistance 50–300 Ω/□ and TCR +50 to −300 ppm/K as prior art baseline. View Source
- [3] Flash-evaporated Cr-SiO resistive elements. Thin Solid Films, 1982, 90(2): 163–169. DOI: 10.1016/0040-6090(82)90150-X. Reports resistance range 100 Ω to 10 MΩ, TCR ≤15 ppm/°C, noise 0.05–0.8 μV/V, stability <0.5% after 1,000 h. View Source
